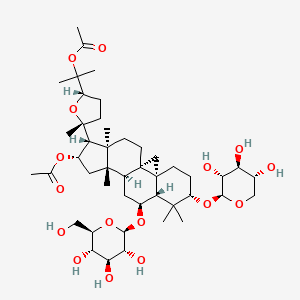
Charantadiol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Charantadiol A is typically isolated from the ethanolic extract of wild bitter melon leaves. The extraction process involves drying and powdering the leaves, followed by extraction with ethanol at room temperature. The extract is then subjected to fractionation using open column chromatography. The specific subfraction containing this compound is further purified using semi-preparative high-performance liquid chromatography (HPLC) with a Lichrosorb Si gel 60 column, eluted with a mixture of dichloromethane and ethyl acetate .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Charantadiol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Charantadiol A has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human monocytic cells. Additionally, it has been investigated for its potential use in treating periodontal diseases caused by Porphyromonas gingivalis .
In the field of medicine, this compound is being explored for its potential to modulate immune responses and reduce inflammation in various disease models. Its unique structure and bioactivity make it a promising candidate for further research in drug development.
Wirkmechanismus
Charantadiol A exerts its effects by modulating the expression of receptors expressed on myeloid cells, specifically triggering the mRNA levels of these receptors. This modulation leads to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Charantadiol A is structurally similar to other compounds isolated from the bitter melon plant, such as Kuguacin R and Momordicoside P. These compounds share a similar cucurbitane skeleton but differ in their functional groups and side chains. The unique structure of this compound, particularly the presence of the 5β,19-epoxy group, distinguishes it from other similar compounds and contributes to its unique bioactivity .
List of Similar Compounds
- Kuguacin R
- Momordicoside P
- 5,19-Epoxy-19S,25-dimethoxycucurbita-6,23-dien-3-ol
- 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol
- Karavilagenin D
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25-,27-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
SOYAGUJRHLJJFJ-FBEBMSKOSA-N |
Isomerische SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4O)C)C |
Kanonische SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)






![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)

